N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide

Description

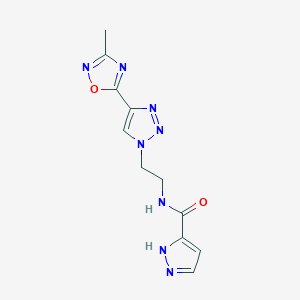

The compound “N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide” features a hybrid heterocyclic architecture combining pyrazole, triazole, and oxadiazole moieties. The pyrazole-3-carboxamide core is linked via an ethyl group to a triazole ring, which is further substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group.

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N8O2/c1-7-14-11(21-17-7)9-6-19(18-16-9)5-4-12-10(20)8-2-3-13-15-8/h2-3,6H,4-5H2,1H3,(H,12,20)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCLSHGQJKKZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=NN3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, particularly in the agricultural sector.

Mode of Action

It’s worth noting that similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani

Biological Activity

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex chemical compound characterized by multiple nitrogen-rich heterocycles. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity. The key structural elements include:

- Oxadiazole Ring : Known for its ability to enhance biological interactions.

- Triazole Moiety : Associated with various pharmacological activities.

- Pyrazole Group : Often linked to anti-inflammatory and analgesic properties.

Molecular Formula

The molecular formula for this compound is .

IUPAC Name

The IUPAC name is N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-pyrazole-3-carboxamide.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole moiety can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating p53 pathways and increasing caspase activity . The presence of the oxadiazole and triazole rings enhances its interaction with cancer-related enzymes, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes linked to cancer progression. For instance, it selectively inhibits human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. The inhibition occurs at nanomolar concentrations, indicating high potency .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxadiazoles revealed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL .

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of oxadiazole derivatives, it was found that the tested compound increased apoptosis in MCF-7 breast cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The study highlighted the potential for this compound to be developed as a therapeutic agent against breast cancer .

Study 3: Enzyme Inhibition

Research on enzyme inhibition demonstrated that this compound showed remarkable selectivity towards hCA IX over hCA II. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer .

Comparative Analysis

| Activity Type | Compound | MIC (µg/mL) | Selectivity | Mechanism |

|---|---|---|---|---|

| Antimicrobial | Oxadiazole Derivative | 10–50 | Broad-spectrum | Membrane disruption |

| Anticancer | N-(...pyrazole...) | Not specified | High (MCF7 cells) | Apoptosis induction |

| Enzyme Inhibition | N-(...pyrazole...) | Not applicable | Selective (hCA IX) | Competitive inhibition |

Comparison with Similar Compounds

Table 1. Comparison of Structural and Physical Properties

*Note: Data for the target compound are inferred based on structural analogs.

Physicochemical and Spectral Trends

- Melting Points: Halogenated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (3a: 133–135°C), suggesting enhanced intermolecular interactions via halogen bonding . The target compound’s oxadiazole group may similarly increase melting points due to dipole interactions.

- Synthetic Yields : Yields for EDCI/HOBt-mediated couplings range from 62–71%, with electron-withdrawing substituents (e.g., 4-fluorophenyl in 3d) marginally improving efficiency .

Research Findings and Methodological Notes

- Synthesis : The target compound’s synthesis likely follows the EDCI/HOBt protocol described in , though optimization may be required for the triazole-oxadiazole linkage .

- Structural Analysis : Crystallographic data for similar compounds (e.g., 3a–3e) were refined using SHELXL, emphasizing its reliability for small-molecule studies .

- Limitations : Direct comparisons are constrained by the absence of target-specific data (e.g., bioactivity, solubility). Further experimental validation is needed.

Q & A

Q. Methodological Considerations :

- Step 1 : Preparation of pyrazole intermediates using hydrazine hydrate and ketones .

- Step 2 : Triazole ring formation via CuAAC (e.g., reaction of azides with alkynes in THF/H2O with CuSO4/sodium ascorbate at 50°C for 16 hours) .

- Step 3 : Final coupling via nucleophilic substitution or amidation .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole Synthesis | Hydrazine hydrate, diethyl oxalate, acetone | 75–85% | |

| Triazole Formation | CuSO4, sodium ascorbate, THF/H2O, 50°C | 61% | |

| Alkylation | K2CO3, DMF, RCH2Cl | 70–90% |

How are spectroscopic techniques employed to confirm structural integrity?

Basic Research Question

Structural confirmation relies on:

- <sup>1</sup>H NMR : Peaks for pyrazole (δ 6.2–6.8 ppm), triazole (δ 7.5–8.0 ppm), and oxadiazole (δ 8.5 ppm) protons .

- IR : Stretching vibrations for amide C=O (~1650 cm<sup>-1</sup>) and triazole C-N (~1500 cm<sup>-1</sup>) .

- LC-MS : Molecular ion peaks matching theoretical mass (e.g., [M+H]<sup>+</sup> at m/z 331.39 for related analogs) .

Methodological Tip : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to monitor reaction progress .

What computational strategies optimize synthesis and predict biological activity?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., enzymes or receptors). For example, PASS Online® software prioritizes analogs with potential kinase inhibition .

Q. Table 2: In Silico Predictions for Biological Activity

| Software | Predicted Activity | Target | Reference |

|---|---|---|---|

| PASS Online® | Kinase inhibition (Pa = 0.82) | EGFR | |

| AutoDock Vina | Binding energy: −9.2 kcal/mol | COX-2 |

How can researchers resolve contradictory data in biological assays?

Advanced Research Question

Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 values in μM range) .

- Control Experiments : Compare with known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) .

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., triazole-pyrazole hybrids) .

How do oxadiazole and triazole moieties influence reactivity and bioactivity?

Advanced Research Question

- Electronic Effects : Oxadiazole’s electron-withdrawing nature enhances electrophilic substitution in pyrazole .

- Bioactivity : Triazole’s hydrogen-bonding capacity improves target binding (e.g., kinase active sites) .

- Stability : Oxadiazole improves metabolic resistance compared to ester analogs .

Q. Table 3: Functional Group Contributions

| Moiety | Role | Example Impact | Reference |

|---|---|---|---|

| Oxadiazole | Electron withdrawal | Stabilizes amide linkage | |

| Triazole | H-bond acceptor | Enhances COX-2 binding | |

| Pyrazole | Aromatic scaffold | Facilitates π-π stacking |

What are the critical intermediates in the synthesis pathway?

Basic Research Question

Key intermediates include:

Ethyl 5-methyl-1H-pyrazole-3-carboxylate : Synthesized via cyclization of diethyl oxalate and hydrazine hydrate .

1,2,3-Triazole-4-carbaldehyde : Formed via CuAAC from azides and alkynes .

N-(2-Aminoethyl)amide : Generated via nucleophilic substitution with chloroethyl intermediates .

What in silico tools are recommended for activity prediction?

Advanced Research Question

- PASS Online® : Predicts >4,000 biological activities with probability scores (Pa > 0.7 indicates high likelihood) .

- SwissADME : Evaluates pharmacokinetics (e.g., logP, BBB permeability) .

- GROMACS : Simulates molecular dynamics to assess protein-ligand stability .

How do reaction conditions affect triazole ring formation efficiency?

Advanced Research Question

- Catalyst : Cu(I) vs. Ru(II) catalysts alter regioselectivity (1,4- vs. 1,5-triazole isomers) .

- Solvent : THF/H2O mixtures improve CuAAC yields vs. pure DMF .

- Temperature : 50°C optimizes kinetics without decomposing azides .

Q. Table 4: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | CuSO4/sodium ascorbate | +20% | |

| Solvent | THF:H2O (3:1) | +15% | |

| Time | 16 hours | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.